molecular formula C15H26O6 B12771832 1,2,6-Tris(2,3-epoxypropoxy)hexane CAS No. 68959-23-9

1,2,6-Tris(2,3-epoxypropoxy)hexane

Cat. No.: B12771832
CAS No.: 68959-23-9
M. Wt: 302.36 g/mol
InChI Key: ZOFKPALYCTZEQT-UHFFFAOYSA-N
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Description

1,2,6-Tris(2,3-epoxypropoxy)hexane, also known as 1,2,6-Hexanetriol triglycidyl ether, is a trifunctional epoxy compound with the molecular formula C15H26O6 and a molecular weight of 302.36 g/mol . This reagent is characterized by its three highly reactive 2,3-epoxypropoxy (glycidyl) groups attached to a hexane chain, which makes it an excellent cross-linking agent and building block for synthesizing high-performance polymers . Research Applications and Value: Its primary research value lies in the development of advanced epoxy resin systems. The trifunctional nature of this compound allows for the creation of densely cross-linked, three-dimensional polymer networks, which are critical for producing materials with enhanced thermal stability, mechanical strength, and chemical resistance. Researchers utilize it to modify the properties of adhesives, composite matrices, casting systems, and specialty coatings, where its structure contributes to a high cross-link density. The compound has a calculated density of 1.174 g/cm³ and a high boiling point of approximately 416.3°C, indicating its suitability for applications requiring thermal endurance . Mechanism of Action: The core mechanism of action involves the ring-opening polymerization of the epoxy (oxirane) groups . These groups can be catalytically or thermally opened, typically in the presence of hardeners such as amines, acids, or anhydrides. Upon opening, the epoxides form covalent bonds with the hardening agents or with other polymer chains, creating a rigid, thermoset plastic matrix. The specific arrangement of its functional groups on the hexane backbone provides a balance between flexibility and structural rigidity in the resulting polymer. Specifications: This product is provided as a high-purity material for research and development. Key identifiers include CAS Registry Number 68959-23-9 and EINECS 273-407-6 . Usage Note: This chemical is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68959-23-9

Molecular Formula

C15H26O6

Molecular Weight

302.36 g/mol

IUPAC Name

2-[1,6-bis(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane

InChI

InChI=1S/C15H26O6/c1(2-4-16-6-13-8-19-13)3-12(18-10-15-11-21-15)5-17-7-14-9-20-14/h12-15H,1-11H2

InChI Key

ZOFKPALYCTZEQT-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCCCC(COCC2CO2)OCC3CO3

Origin of Product

United States

Synthetic Methodologies for 1,2,6 Tris 2,3 Epoxypropoxy Hexane

Precursor Selection and Derivatization (e.g., 1,2,6-Hexanetriol)

The primary precursor for the synthesis of 1,2,6-Tris(2,3-epoxypropoxy)hexane is 1,2,6-Hexanetriol (B48424). chemicalbook.comcolab.ws This triol is a viscous, light yellow liquid characterized by the presence of two primary and one secondary hydroxyl group. chemicalbook.comwikipedia.org Its structure makes it an ideal starting material for producing a trivalent epoxy monomer. 1,2,6-Hexanetriol itself is utilized in various industrial applications, including as a crosslinker in plastics, a solvent, and an intermediate in the production of alkyd and polyester (B1180765) resins. chemicalbook.comspecialchem.comsigmaaldrich.com

The selection of 1,2,6-Hexanetriol is based on its ability to undergo derivatization at its three hydroxyl functional groups. This derivatization is the initial step towards introducing the epoxy functionalities. The process involves reacting the triol with a suitable reagent to form an intermediate that can be subsequently converted into the desired triglycidyl ether.

Epoxidation Reactions: Principles and Mechanisms

The conversion of the polyol precursor into the corresponding glycidyl (B131873) ether is achieved through epoxidation reactions. This typically involves a two-step process: the reaction of the alcohol with an epihalohydrin, followed by dehydrohalogenation to form the epoxide ring.

Reaction with Epichlorohydrin (B41342) and Subsequent Dehydrochlorination

A widely employed method for the synthesis of this compound involves the reaction of 1,2,6-Hexanetriol with epichlorohydrin. colab.wsgoogleapis.com This reaction is generally carried out in the presence of a catalyst and results in the formation of a chlorohydrin intermediate. google.com

Catalytic Systems for Enhanced Epoxide Formation

To improve the efficiency and selectivity of the epoxidation reaction, various catalytic systems can be employed. Lewis acids are often used to catalyze the initial reaction between the alcohol and epichlorohydrin. wikipedia.org Phase-transfer catalysts, such as tetramethylammonium (B1211777) chloride, can also be utilized, particularly during the dehydrochlorination step with an alkali metal hydroxide (B78521) like sodium hydroxide. google.com

Optimization of Synthesis Parameters for this compound

Achieving a high yield of pure this compound requires careful control over various reaction parameters.

Reaction Conditions and Yield Optimization

Key parameters that influence the synthesis include temperature, reaction time, and the stoichiometry of the reactants. The dehydrochlorination step, for instance, is often conducted at controlled temperatures, such as 25°-30°C, over a period of several hours to ensure the reaction goes to completion. google.com The molar ratio of epichlorohydrin to the polyol is another critical factor. Using a significant molar excess of epichlorohydrin, for example, 3 to 8 molar equivalents per molar hydroxyl equivalent of the intermediate, can favor the formation of the desired product. google.com

The table below summarizes typical reaction conditions found in the synthesis of glycidyl ethers, which are analogous to the synthesis of this compound.

ParameterConditionPurpose
Catalyst Lewis Acid / Phase-Transfer CatalystTo facilitate the reaction between the alcohol and epichlorohydrin.
Base Sodium Hydroxide / Potassium HydroxideTo effect dehydrochlorination and form the epoxide ring.
Solvent Dimethyl Sulfoxide / n-hexaneTo provide a suitable reaction medium. colab.wsnih.gov
Temperature 25°C - 140°CTo control the reaction rate and minimize side reactions. wikipedia.orggoogle.com
Reactant Ratio Excess EpichlorohydrinTo drive the reaction towards the formation of the triglycidyl ether. google.com

Purification Techniques for High-Purity Monomer

After the synthesis, the crude product contains the desired this compound along with unreacted starting materials, by-products, and residual catalyst. Obtaining a high-purity monomer is essential for its application in epoxy resins.

Purification typically involves several steps. The reaction mixture is often washed with water to remove any remaining base and water-soluble impurities. thieme-connect.de The organic layer is then separated and dried using a suitable drying agent like anhydrous sodium sulfate. tudublin.ie

Further purification can be achieved through techniques such as vacuum distillation or column chromatography. googleapis.comtudublin.ie Vacuum distillation is effective for removing volatile impurities and unreacted epichlorohydrin. googleapis.com For achieving very high purity, column chromatography using a stationary phase like silica (B1680970) gel is employed. tudublin.ie The purity of the final product can be assessed using analytical techniques such as Gas Chromatography/Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography/Mass Spectrometry (LC/MS). tudublin.ie The epoxy content of the purified monomer is a critical quality parameter and is often determined by titration methods. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of epoxy compounds often involves reactants like epichlorohydrin, which raises environmental and safety concerns. Green chemistry seeks to replace such hazardous materials with more benign alternatives, minimize waste through atom-efficient reactions, and utilize renewable feedstocks.

Potential green chemistry strategies that could be applied to the synthesis of this compound include:

Use of Bio-Based Feedstocks: Investigating the potential of deriving the hexane (B92381) backbone or the epoxy functional groups from renewable resources.

Catalytic Methods: Employing efficient and recyclable catalysts to improve reaction rates and selectivity, thereby reducing energy consumption and waste. This could include biocatalysis, using enzymes to perform specific transformations under mild conditions. scispace.com

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Waste Valorization: Developing processes where by-products can be converted into valuable materials.

As the demand for sustainable chemical manufacturing grows, it is anticipated that research into these and other green approaches for the synthesis of this compound will be undertaken.

Reactivity and Polymerization Mechanisms of 1,2,6 Tris 2,3 Epoxypropoxy Hexane

Fundamental Principles of Epoxide Ring-Opening Reactions

The high reactivity of the epoxide ring is due to significant ring strain, with bond angles of approximately 60° instead of the ideal 109.5° for sp3-hybridized atoms. longdom.orgacs.org This strain is released upon ring-opening, making it an energetically favorable process. longdom.orgacs.org The reaction is a form of chain-growth polymerization and can be initiated under either basic (anionic) or acidic (cationic) conditions. longdom.orgacs.org

Base-Catalyzed Ring Opening: In the presence of a strong nucleophile or base (e.g., hydroxide (B78521), alkoxide, or amines), the ring-opening follows a classic SN2 mechanism. pressbooks.pubaakash.ac.in The nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide. longdom.orgaakash.ac.in This attack preferentially occurs at the less sterically hindered carbon atom. pressbooks.pubfiveable.melibretexts.org The resulting alkoxide can then be protonated in a subsequent step to yield a hydroxyl group. longdom.org

Acid-Catalyzed Ring Opening: Under acidic conditions, the oxygen atom of the epoxide ring is first protonated by the acid catalyst, forming a good leaving group. pressbooks.pubaakash.ac.inlibretexts.org This protonation makes the epoxide carbons more electrophilic and susceptible to attack by even weak nucleophiles, such as water or alcohols. pressbooks.publibretexts.org The reaction proceeds via a mechanism with significant SN1 character. longdom.orglibretexts.org The nucleophile preferentially attacks the more substituted carbon atom because it can better stabilize the developing partial positive charge. aakash.ac.inlibretexts.org The reaction results in anti-dihydroxylation products. libretexts.org

Structure-Reactivity Relationships in 1,2,6-Tris(2,3-epoxypropoxy)hexane Systems

The chemical structure of an epoxy resin monomer is the primary determinant of its reactivity and the ultimate physical and mechanical properties of the cured network. For this compound, two features are paramount: its trifunctionality and its flexible aliphatic backbone . scispace.comfigshare.com

Trifunctionality: The presence of three epoxy groups per molecule allows for the formation of a densely cross-linked network. acs.orgscispace.com Compared to a standard difunctional epoxy resin like diglycidyl ether of bisphenol A (DGEBA), the higher functionality of this compound leads to a higher crosslink density upon full cure. This generally translates to:

Increased Stiffness and Modulus: A higher density of cross-links restricts polymer chain mobility, resulting in a stiffer material. scispace.com

Higher Glass Transition Temperature (Tg): More thermal energy is required to induce segmental motion in a more heavily cross-linked network. researchgate.net

Improved Thermal and Chemical Resistance: The robust, covalently bonded 3D network is more resistant to thermal degradation and solvent penetration. specialchem.com

Studies have shown a clear trend where stiffness and yield strength increase with rising resin functionality (from di- to tri- to tetra-functional). scispace.com

Flexible Aliphatic Backbone: The six-carbon hexane (B92381) chain connecting the epoxy groups is a flexible, non-polar segment. This structure contrasts sharply with the rigid aromatic rings found in common epoxy resins like DGEBA. figshare.comspecialchem.com The influence of this flexible backbone includes:

Reduced Viscosity: The flexible chain allows for greater molecular motion in the uncured state, resulting in a lower viscosity compared to aromatic resins of similar molecular weight. This makes it useful as a reactive diluent to improve processability. wikipedia.org

Increased Toughness and Flexibility: The aliphatic segments in the cured network can absorb and dissipate energy more effectively than rigid aromatic structures, leading to improved fracture toughness and flexibility. figshare.comcoventry.ac.uk

Lowered Glass Transition Temperature: The inherent flexibility of the hexane chain can counteract the Tg-increasing effect of high crosslink density, often resulting in a lower Tg compared to a network made from a rigid aromatic trifunctional resin. mdpi.com

Therefore, this compound represents a balance of properties. Its trifunctionality provides the potential for high crosslink density and strength, while its aliphatic character imparts flexibility and lowers viscosity. This combination makes it suitable for applications where toughness and good processability are required.

The table below summarizes the general structure-property relationships for epoxy resins, comparing features relevant to this compound.

Table 3: Comparison of Structure-Property Relationships in Epoxy Resins

Structural Feature Example Resin Type Effect on Viscosity Effect on Tg Effect on Modulus Effect on Toughness
Difunctional, Aromatic DGEBA Moderate High High Low
Trifunctional, Aromatic Triglycidyl-p-aminophenol High Very High Very High Low
Difunctional, Aliphatic 1,4-Butanediol diglycidyl ether Low Low Moderate High
Trifunctional, Aliphatic This compound Low to Moderate Moderate to High High Moderate to High

Properties are relative and depend heavily on the specific curing agent and cure cycle.

Network Formation and Architectural Characterization of 1,2,6 Tris 2,3 Epoxypropoxy Hexane Derived Polymers

Techniques for Probing Network Density and Homogeneity

While the techniques listed are standard for characterizing epoxy thermosets, no specific data sets (spectra, thermograms, or micrographs) for polymers based on 1,2,6-Tris(2,3-epoxypropoxy)hexane were identified.

Spectroscopic Methods for Curing Progression Analysis (e.g., FTIR, NMR)

No published Fourier-transform infrared (FTIR) or nuclear magnetic resonance (NMR) spectra tracking the curing process of this compound are available. Generally, FTIR spectroscopy would be used to monitor the disappearance of the characteristic epoxy group peak (around 915 cm⁻¹) and the appearance of hydroxyl group bands as the curing reaction proceeds.

Thermal Analysis for Monitoring Network Formation (e.g., DSC, Dynamic Mechanical Analysis, Thermomechanical Analysis)

There is a lack of published data from Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), or Thermomechanical Analysis (TMA) for cured networks of this compound. Such analyses would be critical for determining key properties like the glass transition temperature (Tg), storage modulus (E'), loss modulus (E''), and the coefficient of thermal expansion. While data exists for its precursor, 1,2,6-hexanetriol (B48424), in polyurethane systems, this is not applicable to the epoxy resin . researchgate.net For instance, a study on composite propellants noted that networks using 1,2,6-hexanetriol as a crosslinker could achieve a high elastic modulus and tensile strength, but these are properties of a polyurethane, not an epoxy network. researchgate.net

Microstructural Analysis of Cured Networks (e.g., Scanning Electron Microscopy)

No Scanning Electron Microscopy (SEM) images of the fracture surfaces or morphology of cured this compound networks were found in the reviewed literature. SEM is typically used to assess the homogeneity of the cured network and to study fracture mechanisms.

Control of Network Architecture through Curing Conditions and Stoichiometry

While it is a fundamental principle of polymer chemistry that curing conditions (temperature, time) and the stoichiometric ratio of epoxy groups to curing agent functional groups directly control network architecture, no studies specifically investigating these effects on this compound were located. The high functionality of this monomer suggests that variations in stoichiometry would significantly impact the crosslink density and, consequently, the thermomechanical properties of the resulting polymer.

Computational Modeling of Polymer Network Formation

Information Scarcity Precludes Article Generation on this compound

Despite a comprehensive search for scientific literature and technical data, detailed information regarding the chemical compound This compound is not sufficiently available in the public domain to construct the requested article. The specific, data-driven content required by the provided outline—covering its use in high-performance composites, its role in advanced epoxy formulations, and specific toughening strategies—could not be located.

This trifunctional epoxy, this compound, is likely a specialty chemical with limited application data available in open sources. Without access to specific studies detailing its performance as a matrix resin, a crosslinker, or its interaction with elastomers, thermoplastics, and nanofillers like carbon nanofibers or graphene nanoplatelets, it is impossible to generate a scientifically accurate and informative article that adheres to the user's detailed outline. An attempt to write the article would result in speculation and would not meet the required standard of being based on verifiable research findings.

Therefore, the generation of the article on "Advanced Materials Applications and Performance Enhancement of this compound Based Systems" cannot be completed at this time due to the lack of available source material on this specific compound.

Advanced Materials Applications and Performance Enhancement of 1,2,6 Tris 2,3 Epoxypropoxy Hexane Based Systems

Development of Novel Functional Polymers from 1,2,6-Tris(2,3-epoxypropoxy)hexane

The trifunctional epoxide, this compound, also widely known as Trimethylolpropane triglycidyl ether (TMPTGE), serves as a critical building block in the development of advanced functional polymers. Its three reactive epoxy groups enable the formation of highly crosslinked, three-dimensional polymer networks, which imparts unique and desirable characteristics to the final materials. Researchers have leveraged the molecular architecture of this compound to engineer novel polymers with tailored properties, ranging from enhanced thermomechanical performance to stimuli-responsive behaviors.

The synthesis of these functional polymers typically proceeds through the ring-opening polymerization of the epoxide groups. acs.org This can be initiated by various curing agents, including amines and anhydrides, or through cationic polymerization. mdpi.comnih.gov The high functionality of this compound leads to a higher crosslinking density compared to more common difunctional epoxy monomers. acs.orgmdpi.com This structural feature is instrumental in creating polymers with high thermal stability and robust mechanical properties.

Recent research has focused on utilizing this compound as a key component in creating sophisticated polymer systems. For instance, it has been used as a core for synthesizing star-shaped supramolecular polymers, where hydrogen bonding moieties are attached after the azidation of the epoxy end groups. rug.nl This approach allows for the creation of unique, complex polymer architectures. rug.nl

Furthermore, this trifunctional ether is employed to produce hyperbranched polymers through ring-opening polymerization methods. frontiersin.org These materials are noted for their low viscosity and distinct network structures, making them suitable for modification with other functional monomers to create products like rheology modifiers for specialized industrial fluids. frontiersin.org

Another significant area of development is in the formulation of shape-memory polymers (SMPs). By incorporating this compound as a comonomer with other bio-based epoxides, researchers have developed thermosetting SMPs. mdpi.com The inclusion of this compound modifies the network structure, increasing molecular mobility without compromising thermal stability, which is crucial for achieving excellent shape-memory performance. mdpi.com

In the field of energy storage, this compound is used as a crosslinker to form gel polymer electrolytes for lithium-ion batteries. nih.gov These electrolytes are prepared via in-situ cationic polymerization, resulting in a three-dimensional network that provides structural support, excellent interfacial compatibility with electrodes, and favorable ionic conductivity. nih.gov

The performance of polymer systems based on this compound is often benchmarked against standard epoxy systems, such as those derived from Diglycidyl ether of bisphenol A (DGEBA). Studies show that the introduction of the trifunctional monomer can significantly alter the material's properties.

Table 1: Comparative Thermomechanical Properties of Epoxy Thermosets This table presents data comparing a standard epoxy thermoset based on DGEBA with formulations where a bio-based triglycidyl ether (3EPOPh) is partially substituted with this compound (TPTE). Data sourced from a study on bio-based epoxy shape-memory thermosets. mdpi.com

Formulation (Epoxy Monomer Ratio)Glass Transition Temp. (T_g) (°C)Storage Modulus at 25°C (GPa)Tensile Strength (MPa)Young's Modulus (GPa)
DGEBA (100%)602.1652.3
3EPOPh (100%)1002.6752.7
3EPOPh/TPTE (75/25)872.4702.5
3EPOPh/TPTE (50/50)752.2682.4

Table 2: Electrochemical Properties of a Gel Polymer Electrolyte (GNPE) from this compound This table shows the properties of a gel network polymer electrolyte formed using this compound (TMPTE) as the monomer/crosslinker and a lithium salt (LiFSI). Data sourced from a study on gel polymer electrolytes for lithium-ion batteries. nih.gov

PropertyValue
Ionic Conductivity (σ) at Room Temp.2.63 × 10⁻⁴ S cm⁻¹
Lithium Transference Number (t_Li⁺)0.58
Thermal Stability>150 °C
Discharge Specific Capacity (after 100 cycles at 0.2 C)127 mAh g⁻¹
Coulombic Efficiency (after 100 cycles)>97%

Theoretical and Computational Investigations of 1,2,6 Tris 2,3 Epoxypropoxy Hexane and Its Polymerization

Quantum Chemical Calculations for Epoxide Ring Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic reactivity of molecules at the electronic level. imist.mafrontiersin.org For 1,2,6-Tris(2,3-epoxypropoxy)hexane, these calculations can elucidate the reactivity of its three epoxide rings, which is fundamental to understanding how it will polymerize.

The high reactivity of the epoxide (or oxirane) ring is primarily due to significant ring strain, with an estimated strain energy of about 115 kJ·mol⁻¹. acs.org Quantum chemical methods can precisely calculate the electron distribution within the molecule, identifying sites most susceptible to nucleophilic or electrophilic attack, which is the basis of the ring-opening reaction during curing. imist.mafrontiersin.org

Key parameters derived from these calculations include:

Energies of Molecular Orbitals (E HOMO and E LUMO ): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The E HOMO relates to the ability of a molecule to donate electrons (nucleophilicity), while the E LUMO relates to its ability to accept electrons (electrophilicity). imist.ma The energy gap between them (E LUMO - E HOMO ) is an indicator of the molecule's chemical reactivity.

Fukui Indices: These indices provide information about the local reactivity of specific atoms within the molecule, highlighting which atoms are most likely to participate in a chemical reaction. imist.ma This can help predict which carbon atom of the epoxide ring is more likely to be attacked by a curing agent.

Reaction Path Analysis: Methods like the Artificial Force Induced Reaction (AFIR) can be used to model the entire reaction pathway between the epoxy monomer and a curing agent molecule. nih.gov This allows for the calculation of activation energies and reaction enthalpies, providing a detailed map of the curing reaction at the most fundamental level. acs.orgnih.gov

These theoretical calculations provide a foundational understanding that informs larger-scale simulations and predictive models of the curing process.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for an Epoxy Monomer This table presents hypothetical data to illustrate the typical output of quantum chemical calculations for an epoxy compound like this compound.

ParameterValueInterpretation
EHOMO-7.2 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO-0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)6.7 eVIndicator of chemical stability/reactivity
Ionization Potential (I)7.2 eVEnergy required to remove an electron
Electron Affinity (A)0.5 eVEnergy released when an electron is added
Global Hardness (η)3.35 eVResistance to change in electron configuration

Molecular Dynamics Simulations of Polymerization and Network Growth

Molecular Dynamics (MD) simulations bridge the gap between quantum mechanics and the bulk properties of a material. researchgate.netbohrium.com For this compound, MD is used to simulate the dynamic process of polymerization, from the initial liquid mixture of resin and curing agent to the final, solid cross-linked network. researchgate.netacs.org

The simulation process typically involves these steps:

System Construction: A simulation box is created containing a stoichiometric mixture of this compound and a chosen curing agent (e.g., an amine). researchgate.netnorthwestern.edu The initial positions of the molecules are randomized to represent a liquid state.

Cross-linking Algorithm: A reactive force field (like ReaxFF) or a distance-based criterion is used to model the formation of covalent bonds. acs.orgcore.ac.uk When a reactive site on the curing agent (e.g., an amine nitrogen) comes within a predefined distance of a reactive site on the epoxy ring for a sufficient duration, a new bond is formed, simulating the curing reaction. northwestern.edu

Network Evolution: As the simulation progresses, more cross-links are formed, leading to the growth of polymer chains and eventually a single, interconnected network. MD simulations can track key structural and topological features of this evolving network. acs.orgresearchgate.net

Analysis of MD trajectories provides detailed insights into:

Cross-link Density: The number of cross-links per unit volume, a critical parameter that dictates the material's mechanical properties and thermal stability. bohrium.com

Gel Point: The point at which a continuous network spans the entire simulation box, marking the transition from a liquid to a solid gel. acs.org

Network Topology: The simulation can identify different structural motifs, such as the formation of loops, which can affect the final mechanical properties of the network. researchgate.net

Thermomechanical Properties: Once the desired degree of cure is achieved, the simulated network can be subjected to virtual mechanical tests (e.g., tension, shear) to predict properties like Young's modulus, Poisson's ratio, and the glass transition temperature (T g ). bohrium.comcore.ac.uk

These simulations are crucial for establishing structure-property relationships, for instance, how the functionality of the resin (trifunctional in this case) influences the network structure and resulting stiffness. core.ac.uk

Table 2: Example of Network Properties vs. Degree of Cure from MD Simulation This table illustrates how network properties, which can be calculated from MD simulations, typically evolve as the polymerization of an epoxy system progresses.

Degree of Cure (%)Cross-link Density (links/ų)Largest Cluster Size (% of total atoms)Young's Modulus (GPa)Glass Transition Temp. (K)
00.000< 10.01250
200.00580.15275
400.010250.80310
60 (Gel Point)0.015851.90350
800.020982.80390
950.0241003.50420

Finite Element Analysis for Macroscopic Polymer Behavior

Finite Element Analysis (FEA) is a computational method used in engineering to predict how a macroscopic object will behave under real-world conditions such as mechanical loads and temperature changes. researchgate.netmdpi.comadvanses.com In the context of polymers derived from this compound, FEA models the behavior of a component or structure made from the cured resin.

Unlike MD simulations that model individual atoms and bonds, FEA divides the entire object into a mesh of smaller, simpler shapes (elements). youtube.comyoutube.com The material properties predicted by MD simulations (or determined experimentally), such as the elastic modulus and Poisson's ratio, are assigned to these elements. mdpi.com

FEA is used to:

Predict Stress and Strain Distribution: By applying virtual loads and boundary conditions, FEA can calculate the distribution of stress and strain throughout a component, identifying areas of high stress that could be prone to failure. researchgate.net

Analyze Thermal Stresses: FEA can model the effects of temperature changes, predicting thermal expansion and the internal stresses that arise from it, which is particularly important in applications with fluctuating temperatures. udayton.edu

The power of FEA lies in its ability to scale up the understanding gained from molecular-level simulations to predict the performance of real-world objects, making it an indispensable tool in the design and optimization of polymer components. advanses.comudayton.edu

Table 3: Illustrative Comparison of FEA Predictions and Experimental Results This table provides a hypothetical comparison to show how FEA results are typically validated against experimental data for a thermoset polymer component.

PropertyFEA Predicted ValueExperimental Value% Difference
Tensile Strength (MPa)75724.2%
Young's Modulus (GPa)3.53.42.9%
Elongation at Break (%)4.54.8-6.3%
Flexural Modulus (GPa)3.63.52.9%

Predictive Models for Curing Kinetics and Network Formation

Understanding and predicting the kinetics of the curing reaction is vital for process control and optimization in manufacturing. Differential Scanning Calorimetry (DSC) is a primary experimental technique used to study cure kinetics by measuring the heat flow associated with the exothermic polymerization reaction. aip.orgnih.govmdpi.com The data from DSC experiments are then used to develop and parameterize kinetic models.

For epoxy systems like those based on this compound, two main types of models are commonly used:

Model-Fitting Methods: These involve fitting the experimental data to a specific mathematical function that describes the reaction rate. The Kamal-Malkin model is a widely used phenomenological model for thermoset curing. aip.orgnih.gov It is an autocatalytic model that describes the reaction rate as a function of both temperature and the degree of cure, accounting for the catalytic effect of hydroxyl groups generated during the reaction. nih.gov

Isoconversional (Model-Free) Methods: These methods analyze the reaction rate at different degrees of conversion without assuming a particular reaction model. They are used to determine the activation energy as a function of the extent of the reaction, which can provide insights into changes in the reaction mechanism during the curing process. aip.org

These kinetic models are crucial for:

Predicting the time required to reach a certain degree of cure at a given temperature. aip.org

Developing optimal curing schedules for manufacturing processes to ensure complete reaction and desired final properties.

Simulating the curing process in complex geometries, often in conjunction with FEA, to predict temperature and cure gradients within a part. mdpi.com

By combining experimental data with robust mathematical models, it is possible to create accurate predictions of the curing behavior, leading to improved material quality and manufacturing efficiency. kit.eduresearchgate.net

Table 4: Example of Kinetic Parameters for the Kamal-Malkin Model This table shows a hypothetical set of parameters for the Kamal-Malkin cure kinetics model, which could be determined from DSC experiments on a this compound formulation.

ParameterSymbolValueUnit
Pre-exponential Factor 1A11.5 x 105s-1
Activation Energy 1Ea158.0kJ/mol
Pre-exponential Factor 2A28.0 x 104s-1
Activation Energy 2Ea252.5kJ/mol
Reaction Order 1m0.85-
Reaction Order 2n1.15-

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,2,6-Tris(2,3-epoxypropoxy)hexane, and how do solvent polarity and catalyst selection influence yield?

Methodological Answer: Synthesis typically involves epoxidation of precursor alcohols or glycidyl ethers. Key variables include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack during epoxide formation but may increase side reactions like hydrolysis. Non-polar solvents reduce hydrolysis but slow reaction kinetics .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve epoxide ring stability, while strong bases (e.g., NaOH) risk ring-opening. A balanced pH (6–8) minimizes side products .
  • Temperature : Epoxidation is exothermic; maintaining 40–60°C optimizes reaction rate without degrading epoxy groups .

Q. How can spectroscopic techniques (FTIR, NMR) distinguish structural isomers of this compound?

Methodological Answer:

  • ¹³C NMR : Differentiates substituent positions via chemical shifts. Epoxy carbons appear at δ 45–55 ppm, while adjacent ether oxygens deshield neighboring carbons by 5–10 ppm .
  • FTIR : Epoxide ring vibrations (1250 cm⁻¹) and ether C-O stretches (1100 cm⁻¹) vary with substituent proximity. Overlapping peaks require deconvolution software .
  • HSQC/HMBC : Correlates proton-carbon coupling to resolve branching ambiguities .

Advanced Research Questions

Q. How do epoxy group spatial arrangements in this compound influence crosslinking efficiency in polymer networks?

Methodological Answer:

  • Theoretical Framework : Use Flory-Stockmayer theory to model gelation thresholds. Steric hindrance from branched epoxy groups reduces reactivity compared to linear analogs .
  • Experimental Validation :
    • Rheology : Measure storage modulus (G') during curing. Higher branching delays gelation (G' crossover point shifts from 60% to 80% conversion) .
    • DSC : Exothermic peaks broaden due to slower crosslinking kinetics .

Q. Data Contradiction Analysis :

  • Conflict: Some studies report faster curing with branched epoxides.
  • Resolution: Branched epoxides may accelerate initial curing but limit long-range network formation due to steric effects .

Q. What computational models (e.g., DFT, MD) predict the reactivity of this compound with amine hardeners?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate activation energy (ΔG‡) for amine-epoxide ring-opening. Substituent electron-withdrawing groups lower ΔG‡ by stabilizing transition states .
  • Molecular Dynamics (MD) :
    • Simulate diffusion-limited reactions in crosslinked systems. Branching reduces amine mobility, increasing local viscosity and reaction heterogeneity .

Q. Validation Strategy :

  • Compare simulated ΔG‡ with experimental Arrhenius plots (Eₐ) from kinetic studies .

Q. How can contradictory data on thermal stability (TGA) of this compound-based polymers be resolved?

Methodological Answer:

  • Root Cause Analysis :
    • Sample Purity : Residual solvents or unreacted monomers lower degradation onset temperatures. Validate via GC-MS .
    • Crosslink Density : Higher crosslinking (measured by swelling tests) correlates with delayed decomposition. Use Soxhlet extraction to quantify unreacted epoxy .
  • Statistical Approach :
    • Apply ANOVA to compare TGA data across studies, isolating variables like curing time and initiator concentration .

Q. What methodological frameworks guide the design of toxicity studies for epoxy derivatives like this compound?

Methodological Answer:

  • OECD Guidelines :
    • Acute Toxicity (Test 423) : Use zebrafish embryos to assess LC₅₀, focusing on epoxy-induced oxidative stress biomarkers (e.g., glutathione depletion) .
    • Genotoxicity (Test 471) : Ames test with S. typhimurium TA98/TA100 strains to detect frameshift mutations from reactive epoxide intermediates .
  • Theoretical Basis : Link results to QSAR models predicting toxicity from epoxy ring strain and electrophilicity indices .

Q. How do epoxy functionalization strategies (e.g., glycidylation) impact the dielectric properties of this compound in electronic encapsulants?

Methodological Answer:

  • Dielectric Spectroscopy : Measure permittivity (ε') and loss tangent (tan δ) at 1 MHz–1 GHz.
    • Glycidyl Ethers : Lower ε' (2.5–3.0) due to reduced dipole density vs. unmodified epoxides (ε' 3.5–4.0) .
  • Structure-Property Link : Use group contribution methods (Van Krevelen) to correlate substituent polarity with ε' .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Factorial Design : Test interactions between temperature, catalyst loading, and stirring rate. Use Pareto charts to identify dominant factors .
    • Control Charts : Monitor epoxy content (via titration) across batches; apply Western Electric rules to detect outliers .

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